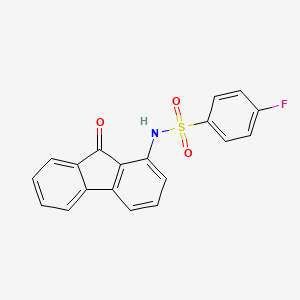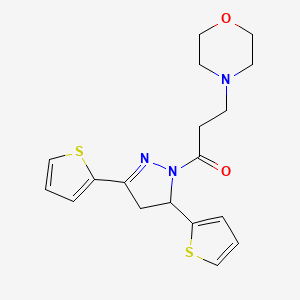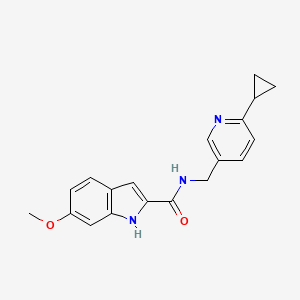
4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H12FNO3S and its molecular weight is 353.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclooxygenase-2 Inhibition for Rheumatoid Arthritis and Acute Pain
4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide derivatives have been explored for their potential in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. The introduction of a fluorine atom in these compounds has been found to preserve COX-2 potency while enhancing selectivity against COX-1, leading to the identification of potent, selective, and orally active inhibitors such as JTE-522. These inhibitors are currently under phase II clinical trials for treating conditions like rheumatoid arthritis and acute pain, highlighting their significant therapeutic potential (Hashimoto et al., 2002).
Fluorescence Enhancement for Zinc(II) Detection
The research on fluorophores for Zinc(II) detection has indicated the relevance of similar structures in enhancing fluorescence when bound to Zinc(II). Although the direct application of this compound isn't specified, the study on closely related fluorophores demonstrates the importance of specific substitutions, such as fluorine, in improving fluorescence properties. This insight is crucial for developing sensitive and selective probes for Zinc(II), which plays significant roles in biological processes (Kimber et al., 2001).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Compounds structurally related to this compound have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme implicated in various physiological processes. The synthesis and evaluation of such compounds reveal their potential in targeting carbonic anhydrase I and II, key isoenzymes involved in fluid secretion, pH regulation, and CO2 transport. This research underscores the therapeutic possibilities of sulfonamide derivatives in treating conditions associated with dysregulated carbonic anhydrase activity (Gul et al., 2016).
Selective Sensing and Bioimaging Applications
The development of colorimetric and fluorescence probes based on sulfonamide derivatives, including those structurally related to this compound, has been reported for the selective detection of metal ions in aqueous solutions. These probes, through specific interactions and fluorescence turn-on mechanisms, offer promising tools for bioimaging and environmental monitoring, illustrating the versatility of sulfonamide derivatives in scientific research beyond therapeutic applications (Ravichandiran et al., 2020).
Propiedades
IUPAC Name |
4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNO3S/c20-12-8-10-13(11-9-12)25(23,24)21-17-7-3-6-15-14-4-1-2-5-16(14)19(22)18(15)17/h1-11,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOKCFGUWMJLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2869224.png)



![Methyl 2-[2-(2-methoxy-2-oxoethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate](/img/structure/B2869230.png)
![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2869231.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2869234.png)
![2-[(Cyclohexylmethyl)amino]-1-butanol](/img/structure/B2869235.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide](/img/structure/B2869236.png)



![Methyl 4-[3-methyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzoate](/img/structure/B2869244.png)
